N-(2-methoxybenzyl)ethanamine

Overview

Description

“N-(2-methoxybenzyl)ethanamine” is a chemical compound . It is also known as “N-(2-Methoxybenzyl)ethanamine hydrochloride” with a CAS Number of 1158220-65-5 . The molecular weight of this compound is 201.7 .

Synthesis Analysis

The synthesis of N-(2-methoxybenzyl)ethanamine and its derivatives has been reported in the literature . The exact methods and conditions for the synthesis can vary depending on the specific derivative being synthesized .

Molecular Structure Analysis

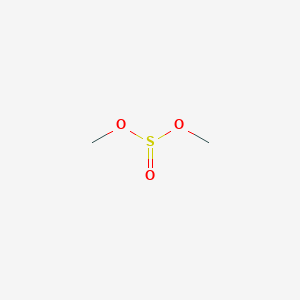

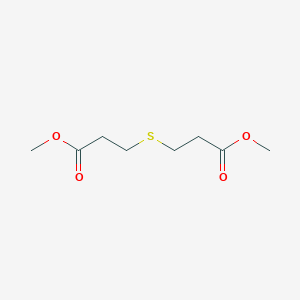

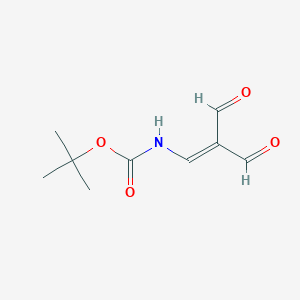

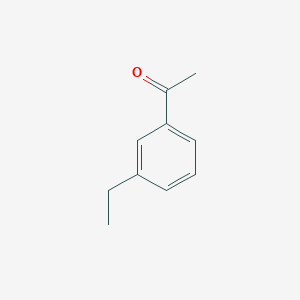

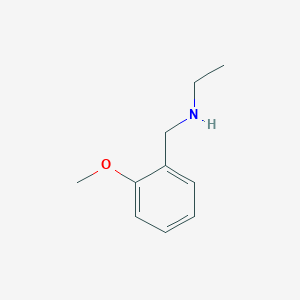

The molecular structure of N-(2-methoxybenzyl)ethanamine is characterized by the presence of a methoxybenzyl group attached to an ethanamine . The InChI Code for this compound is 1S/C10H15NO.ClH/c1-3-11-8-9-6-4-5-7-10(9)12-2;/h4-7,11H,3,8H2,1-2H3;1H .

Physical And Chemical Properties Analysis

N-(2-methoxybenzyl)ethanamine hydrochloride is a solid at room temperature . The compound is stable under normal conditions and should be stored in a cool, dry, well-ventilated place .

Scientific Research Applications

Neurochemical Research

Studies on related compounds like 25B-NBOMe have shown effects on neurotransmitter release in various brain regions, indicating that N-(2-methoxybenzyl)ethanamine could be valuable in researching neurochemical pathways and disorders .

Pharmacological Studies

The compound’s action at serotonin 5-HT 2A receptors suggests it could be used in pharmacological studies to understand cognitive and behavioral processes affected by these receptors .

Psychedelic Research

Given the hallucinogenic activity of similar compounds through serotonin receptor agonism, N-(2-methoxybenzyl)ethanamine may have applications in studying psychedelic effects and their therapeutic potential .

Drug Metabolism Analysis

Research has been conducted on the metabolic transformation of related NBOMe compounds, which could inform studies on N-(2-methoxybenzyl)ethanamine’s metabolism and its implications for drug design .

Novel Psychoactive Substances (NPS) Investigation

As an analogue of known psychedelics, this compound could be studied within the context of NPS to understand the risks and effects of such substances .

Safety and Hazards

There are no published studies on the safety of N-(2-methoxybenzyl)ethanamine for human use . Available data suggests that extremely small amounts of these substances can cause seizures, cardiac and respiratory arrest, and death . Therefore, it is crucial to handle this compound with care and avoid contact with skin and eyes, inhalation, and ingestion .

Mechanism of Action

Target of Action

N-(2-methoxybenzyl)ethanamine, also known as 25B-NBOMe, is a synthetic phenethylamine derivative . Its primary target is the serotonin 5-HT2A receptor . The 5-HT2A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is primarily found in the central nervous system, and plays a key role in cognitive and behavioral processes .

Mode of Action

The compound acts as an agonist at the serotonin 5-HT2A receptors . Agonists are substances that bind to specific receptors and trigger a response in the cell. By binding to the 5-HT2A receptors, N-(2-methoxybenzyl)ethanamine mimics the action of serotonin, leading to an increase in the serotonergic activity in the brain .

Biochemical Pathways

Upon binding to the 5-HT2A receptors, N-(2-methoxybenzyl)ethanamine triggers a series of biochemical reactions. It increases the release of dopamine , serotonin , acetylcholine , and glutamate in various regions of the brain, including the frontal cortex, striatum, and nucleus accumbens . These neurotransmitters play crucial roles in mood regulation, cognition, and perception, among other functions .

Result of Action

The activation of the 5-HT2A receptors by N-(2-methoxybenzyl)ethanamine leads to a range of effects at the molecular and cellular levels. It induces hallucinogenic activity, impacts short-term memory, and may decrease locomotor activity . In addition, it has been associated with various toxic effects, including tachycardia, hypertension, hallucinations, and in severe cases, rhabdomyolysis, acute kidney injury, and death .

Action Environment

The action, efficacy, and stability of N-(2-methoxybenzyl)ethanamine can be influenced by various environmental factors. For instance, the compound is often sold on blotter paper, which can affect its stability and potency . Furthermore, its effects can be influenced by the user’s individual characteristics, such as their physiological state, genetic makeup, and the presence of other substances in their system .

properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-11-8-9-6-4-5-7-10(9)12-2/h4-7,11H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUPFXRVSIJGAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101293625 | |

| Record name | N-Ethyl-2-methoxybenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62924-83-8 | |

| Record name | N-Ethyl-2-methoxybenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62924-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-2-methoxybenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.